molecular formula C16H11NO3 B3031820 2-(3-Acetylphenyl)isoindole-1,3-dione CAS No. 72801-61-7

2-(3-Acetylphenyl)isoindole-1,3-dione

Cat. No.: B3031820
CAS No.: 72801-61-7
M. Wt: 265.26 g/mol
InChI Key: KRWUJYKNZKVPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetylphenyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-diones, which are also known as phthalimides. These compounds are characterized by an isoindole nucleus with carbonyl groups at positions 1 and 3. The presence of an acetyl group at the 3-position of the phenyl ring distinguishes this compound from other isoindole-1,3-diones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method is the reaction of phthalic anhydride with 3-acetylaniline under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as acetic acid or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .

Scientific Research Applications

2-(3-Acetylphenyl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of isoindole-1,3-dione are being investigated as potential therapeutic agents for various diseases, including neurodegenerative disorders and cancer.

    Industry: The compound is used in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-(3-Hydroxypropoxy)-1H-isoindole-1,3-dione
  • 2-[(4-Benzylmorpholin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

2-(3-Acetylphenyl)isoindole-1,3-dione is unique due to the presence of the acetyl group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties to the compound, differentiating it from other isoindole-1,3-dione derivatives .

Properties

IUPAC Name

2-(3-acetylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWUJYKNZKVPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363326
Record name 7T-0093
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72801-61-7
Record name 7T-0093
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Acetylphenyl)isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(3-Acetylphenyl)isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(3-Acetylphenyl)isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(3-Acetylphenyl)isoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(3-Acetylphenyl)isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(3-Acetylphenyl)isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.